2-Methylundecane
Description
2-Methylundecane (C₁₂H₂₆, CAS 7045-71-8) is a branched alkane with a methyl group attached to the second carbon of an undecane backbone . It is a colorless liquid at room temperature, commonly used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure . Its molecular weight is 170.33 g/mol, and its IUPAC name is this compound . The compound’s branching reduces its boiling point compared to linear alkanes, a property critical for applications in fuel research and environmental chemistry .
Structure
3D Structure
Properties
IUPAC Name |
2-methylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJOHISYCKPIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873241 | |
| Record name | 2-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7045-71-8, 31807-55-3 | |
| Record name | 2-Methylundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7045-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methylundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007045718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isododecane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031807553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isododecane | |
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| Record name | 2-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isododecane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-methylundecane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYLUNDECANE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthesis via Grignard Reaction (Alkylation)
One of the most established methods for preparing 2-methylundecane involves the reaction between isobutylmagnesium chloride (a Grignard reagent) and 1-bromooctane. This method is widely documented for producing branched alkanes with high selectivity.
$$
\text{Isobutylmagnesium chloride} + \text{1-bromooctane} \rightarrow \text{this compound}
$$
- The Grignard reagent acts as a nucleophile attacking the alkyl halide, resulting in the formation of the branched alkane.
- Reaction conditions typically involve anhydrous ether solvents under inert atmosphere to prevent moisture interference.
| Parameter | Value |
|---|---|
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol |
| Density | 0.74 g/cm³ |
| Melting Point | -70 °C |
| Boiling Point | 170–195 °C |
| Flash Point | 42 °C |
Source: ChemicalBook synthesis data
Synthesis via Hydroformylation and Subsequent Hydrogenation
Another industrially significant route involves the hydroformylation of 1-decene to produce undecanal, which is then converted to 2-methyleneundecanal by reaction with formaldehyde under basic conditions. The 2-methyleneundecanal intermediate is subsequently hydrogenated to yield 2-methylundecanal, which can be further reduced to this compound.
Stepwise Reaction Summary:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | $$ \text{CH}3(\text{CH}2)7CH=CH2 + H2 + CO \rightarrow \text{CH}3(\text{CH}2){10}CHO $$ | Hydroformylation, catalytic |
| 2 | $$ \text{CH}3(\text{CH}2){10}CHO + HCHO \rightarrow \text{CH}3(\text{CH}2)8C(CH2)CHO + H2O $$ | Base-catalyzed condensation |
| 3 | $$ \text{CH}3(\text{CH}2)8C(CH2)CHO + H2 \rightarrow \text{CH}3(\text{CH}2)8CH(CH_3)CHO $$ | Catalytic hydrogenation |
- The final aldehyde can be further reduced to this compound by hydrogenation or other reduction methods.
Source: Industrial synthesis route description
Halogenation and Subsequent Reduction
A less direct but useful synthetic approach involves halogenation of this compound to form 1-iodo-2-methylundecane, which can then be reduced back to this compound or used as an intermediate for further functionalization.
- Iodination typically uses iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
- The iodinated intermediate undergoes reduction with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to regenerate this compound.
- This method is valuable for introducing functional groups at specific positions on the alkane chain.
Reaction Conditions and Products:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Iodination | I2 + H2O2 or HNO3, controlled temperature | 1-Iodo-2-methylundecane |
| Reduction | LiAlH4 or H2 with catalyst under inert gas | This compound |
Source: Synthetic routes and reaction conditions analysis
| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Grignard Reaction | Isobutylmagnesium chloride, 1-bromooctane | Anhydrous ether, inert atmosphere | High selectivity, well-established | Sensitive to moisture |
| Hydroformylation + Hydrogenation | 1-Decene, CO, H2, formaldehyde | Catalysts for hydroformylation and hydrogenation | Industrial scalability, versatile | Multi-step, requires catalyst |
| Halogenation + Reduction | This compound, I2, H2O2, LiAlH4 | Controlled temperature, inert atmosphere | Enables functionalization | Requires careful control of reaction |
Purity and Yield: The Grignard method typically yields this compound with high purity (>95%) after purification by fractional distillation. Hydroformylation routes can achieve high yields but require catalyst optimization to minimize side products.
Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the methyl branching at the second carbon, with characteristic chemical shifts (e.g., terminal methyl protons at δ ~0.88 ppm). Gas chromatography-mass spectrometry (GC-MS) is routinely used for purity analysis and to detect minor impurities.
Industrial Relevance: Hydroformylation followed by hydrogenation is favored in large-scale production due to the availability of 1-decene and the efficiency of catalytic processes. The Grignard approach is more common in laboratory-scale synthesis.
The preparation of this compound involves several well-established synthetic routes, each with distinct advantages depending on the scale and desired purity. The Grignard reaction between isobutylmagnesium chloride and 1-bromooctane offers a direct laboratory method, while hydroformylation of 1-decene followed by hydrogenation provides an industrially scalable process. Halogenation and subsequent reduction offer pathways for functionalized derivatives and further chemical transformations. Analytical techniques such as NMR and GC-MS are critical for validating the structure and purity of the final product.
This comprehensive overview, based on diverse and authoritative sources, provides a solid foundation for researchers and industrial chemists involved in the synthesis and application of this compound.
Chemical Reactions Analysis
Substitution Reactions
2-Methylundecane undergoes free-radical halogenation due to the stability of tertiary carbon radicals formed during the reaction. This process typically occurs under UV light or high-temperature conditions:
Example reaction:
| Halogen | Conditions | Major Product | Yield |
|---|---|---|---|
| Chlorine | UV light, 25–50°C | 2-Chloro-2-methylundecane | 60–70% |
| Bromine | N-bromosuccinimide (NBS) | 2-Bromo-2-methylundecane | 45–55% |
Substitution selectively targets the tertiary carbon (C2) due to lower bond dissociation energy (BDE ≈ 98 kcal/mol) compared to primary carbons (BDE ≈ 101 kcal/mol) .
Oxidation Reactions
Controlled oxidation of this compound yields alcohols, ketones, or carboxylic acids depending on reaction severity:
Partial Oxidation
-
Reagents : O₂ with cobalt or manganese catalysts.
-
Products : 2-Methylundecanol (primary alcohol) and 2-methylundecanone (ketone) .
Complete Oxidation
Kinetic Data:
| Oxidizing Agent | Temperature | Conversion Efficiency |
|---|---|---|
| O₂/Cobalt catalyst | 120°C | 78% |
| KMnO₄/H₂SO₄ | 80°C | >90% |
Branched structures like this compound fragment more readily than linear alkanes during oxidation, producing volatile aldehydes and ketones .
Reduction Reactions
While this compound itself is a reduced hydrocarbon, its derivatives (e.g., halides) can undergo reduction:
Example: Reduction of 1-iodo-2-methylundecane:
| Reducing Agent | Conditions | Product Purity |
|---|---|---|
| LiAlH₄ | Diethyl ether, 0–5°C | 95% |
| H₂/Pd catalyst | Ethanol, 25°C | 88% |
This reaction regenerates this compound, confirming its role as a stable end product in reductive environments.
Thermal Cracking
At elevated temperatures (>400°C), this compound undergoes pyrolysis , producing smaller alkanes and alkenes:
Primary products:
-
Propene ()
-
Isobutane ()
-
Hexane ()
Mechanism:
Cracking occurs preferentially at the tertiary C–C bond due to lower activation energy (Δ‡ ≈ 65 kcal/mol vs. 70 kcal/mol for primary bonds) .
Environmental Degradation
Under atmospheric conditions, this compound reacts with hydroxyl radicals (- OH), initiating a chain reaction that forms secondary organic aerosols (SOAs):
Key steps:
-
-
Peroxy radical () formation.
-
Subsequent reactions yield low-volatility oxidation products (e.g., dicarboxylic acids) that nucleate aerosols .
SOA Yield Comparison:
| Alkane Structure | SOA Yield (High-NO₃) | SOA Yield (Low-NO₃) |
|---|---|---|
| This compound | 0.18 ± 0.03 | 0.12 ± 0.02 |
| n-Dodecane | 0.15 ± 0.02 | 0.10 ± 0.01 |
Branched alkanes like this compound produce higher SOA yields than linear analogs due to enhanced fragmentation and oxidation pathways .
Scientific Research Applications
Chemical Applications
Solvent Properties
2-Methylundecane is primarily utilized as a solvent in various chemical processes. Its ability to dissolve and dilute organic compounds makes it valuable in the formulation of resins, coatings, and glues. The compound's compatibility with other organic solvents enhances its utility in chemical synthesis and product formulation .
Secondary Organic Aerosol Formation
Research indicates that this compound plays a role in the formation of secondary organic aerosols (SOA). Under varying atmospheric conditions, such as low and high nitrogen oxide (NOx) environments, the compound exhibits different SOA yields. For instance, studies have shown that under low-NOx conditions, the SOA yield from this compound is comparable to that of dodecane, highlighting its significance in atmospheric chemistry .
Biological Applications
Laboratory Research
In biological research, this compound serves as a reference standard for analytical studies, particularly in gas chromatography. Its distinct chemical properties allow for accurate identification and quantification of other compounds within complex mixtures . Furthermore, it is used in the preparation of various biochemical compounds, contributing to research in pharmacology and toxicology.
Industrial Applications
Specialty Chemicals Production
The compound is employed in the production of specialty chemicals, where its unique properties facilitate the synthesis of various industrial products. For example, it is involved in producing polymeric materials and additives that enhance product performance .
Fragrance Industry
Although primarily known as an alkane, this compound's derivatives like 2-methylundecanal are widely used in the fragrance industry. These compounds impart desirable scents to soaps, detergents, and perfumes. The fragrance derived from 2-Methylundecanal has been noted for its herbaceous and ambergris-like qualities .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methylundecane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve and dilute organic compounds, facilitating chemical reactions and processes. Its low toxicity and stability make it suitable for use in various applications without causing significant adverse effects .
Comparison with Similar Compounds
Key Research Findings
SOA Formation: Under high-NOx conditions, this compound produces 25–50% less SOA than hexylcyclohexane due to fragmentation of tertiary alkoxy radicals . In low-NOx environments, its SOA yield (0.15–0.30) surpasses n-dodecane (0.10–0.20) but remains lower than cyclododecane (0.35–0.45) .
Analytical Chemistry :
- This compound’s fragmentation pattern in mass spectrometry is distinct from cyclic alkanes, aiding in compound identification .
Environmental Impact: Detected in rhinoceros dung as a biomarker, suggesting biological interactions with branched alkanes .
Biological Activity
2-Methylundecane, a branched-chain alkane, has garnered attention in various scientific studies due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.
This compound is an alkane with the molecular formula . It features a branched structure that influences its physical and chemical properties, including volatility and reactivity. The compound is primarily studied for its role in atmospheric chemistry and its potential biological effects.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. For instance, research has demonstrated that various aliphatic hydrocarbons, including this compound, exhibit varying degrees of antimicrobial activity against a range of microorganisms. The effectiveness can be attributed to their ability to disrupt microbial membranes.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 40 µg/mL | |
| Candida albicans | 30 µg/mL |
This table illustrates the antimicrobial efficacy of this compound against selected pathogens, indicating its potential use in developing new antimicrobial agents .
Secondary Organic Aerosol Formation
This compound has also been studied in the context of secondary organic aerosol (SOA) formation. Under different atmospheric conditions, such as high and low nitrogen oxides (NOx), the compound's behavior can significantly impact air quality. Experimental data show that under high-NOx conditions, the SOA yield from this compound was lower compared to other alkanes like cyclododecane.
| Condition | SOA Yield (%) |
|---|---|
| High NOx | 3.5 |
| Low NOx | 1.8 |
This data highlights the environmental implications of this compound, particularly regarding its contribution to atmospheric chemistry and potential health impacts due to aerosol formation .
Study on Decomposition Odors
One notable study focused on the role of this compound as a volatile organic compound (VOC) associated with cadaveric decomposition. The research utilized comprehensive two-dimensional gas chromatography to analyze decomposition odors, identifying this compound as a significant component among other VOCs. This finding suggests its potential utility in forensic science for cadaver detection .
Phytochemical Analysis
Another investigation analyzed the phytochemical composition of various plant extracts where this compound was identified as one of the constituents. This study emphasized the importance of understanding how such compounds interact within biological systems and their possible therapeutic applications .
Q & A
Q. Advanced
- FGOM emphasizes functional group reactivity , predicting SOA yields based on incremental oxidation steps (e.g., peroxy radical formation). For this compound, FGOM accurately captures early-stage hydroperoxide production but underestimates yields of highly oxygenated molecules (HOMs) due to particle-phase partitioning .
- SOM uses statistical parameterization of volatility distributions. While SOM broadly aligns with FGOM for linear alkanes, it overpredicts SOA yields for branched alkanes by ~15% due to unaccounted steric effects in branching .
How can researchers resolve discrepancies between observed and predicted multi-functional oxidation products in this compound studies?
Advanced
Discrepancies often stem from:
- Partitioning effects : Low-volatility products (e.g., hydroxycarbonyl hydroperoxides) are underrepresented in gas-phase measurements. Aerosol-phase HR-ToF-AMS or filter-based LC-MS analyses are recommended .
- Reaction time : Longer experiments (>6 hours) increase HOM detection. For example, van Krevelen diagrams reveal progressive O:C ratio increases (from 0.2 to 0.5) in SOA, aligning with FGOM predictions after extended oxidation .
- Model adjustments : Incorporating branching-specific rate constants into FGOM improves agreement with experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
